molecular formula C18H14FN B2943187 4-fluoro-N,N-diphenylaniline CAS No. 437-25-2

4-fluoro-N,N-diphenylaniline

Cat. No.: B2943187
CAS No.: 437-25-2
M. Wt: 263.315
InChI Key: LQDQVCOHANBTIC-UHFFFAOYSA-N
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Description

4-Fluoro-N,N-diphenylaniline: is an organic compound with the molecular formula C18H14FN . It is a derivative of aniline, where the hydrogen atom at the para position of the benzene ring is replaced by a fluorine atom. This compound is known for its applications in various fields, including materials science and organic electronics.

Scientific Research Applications

Chemistry: 4-Fluoro-N,N-diphenylaniline is used as a building block in the synthesis of more complex organic molecules. It is also used in the development of new materials with specific electronic properties.

Biology: In biological research, this compound can be used as a probe to study the interactions of fluorinated aromatic compounds with biological systems.

Medicine: While not directly used as a drug, derivatives of this compound are explored for their potential pharmacological activities.

Industry: The compound is used in the production of organic semiconductors and other electronic materials. It is also used in the synthesis of dyes and pigments.

Mechanism of Action

In the context of organic solar cells, 4-fluoro-N,N-diphenylaniline has been used as a three-dimensional solid additive to facilitate the formation of organized molecular assembly in the active layer .

Future Directions

The use of 4-fluoro-N,N-diphenylaniline as a three-dimensional solid additive in organic solar cells represents a promising direction for future research. This approach has been shown to improve charge transport and reduce energy disorder, leading to high efficiencies of over 19% .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aromatic Nucleophilic Substitution: One common method for synthesizing 4-fluoro-N,N-diphenylaniline involves the nucleophilic substitution of a fluorine atom on a benzene ring. This can be achieved by reacting 4-fluoronitrobenzene with diphenylamine under suitable conditions.

    Reduction of Nitro Group: The nitro group in 4-fluoronitrobenzene is reduced to an amine group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods: Industrial production of this compound typically involves large-scale aromatic nucleophilic substitution reactions followed by reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Fluoro-N,N-diphenylaniline can undergo oxidation reactions to form corresponding quinone derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Halogenated or other substituted aromatic compounds.

Comparison with Similar Compounds

  • 4-Fluoro-N,N-diphenylbenzenamine
  • 4-Fluorotriphenylamine
  • Benzenamine, 4-fluoro-N,N-diphenyl-

Comparison: 4-Fluoro-N,N-diphenylaniline is unique due to the presence of the fluorine atom at the para position, which imparts distinct electronic properties compared to its non-fluorinated counterparts. This fluorine substitution can enhance the compound’s stability and reactivity, making it valuable in various applications.

Properties

IUPAC Name

4-fluoro-N,N-diphenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDQVCOHANBTIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

437-25-2
Record name 4-Fluoro-N,N-diphenylaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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